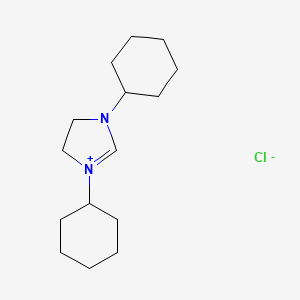

1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride

説明

1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride is a useful research compound. Its molecular formula is C15H27ClN2 and its molecular weight is 270.84 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Overview

1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride (CAS Number: 360067-61-4) is a chemical compound notable for its potential biological applications, particularly in the realm of cancer treatment and antimicrobial activity. This compound features a unique structure consisting of two cyclohexyl groups attached to an imidazolium ring, which carries a positive charge balanced by a chloride ion. Its molecular formula is with a molecular weight of approximately 272.857 g/mol .

The synthesis of this compound typically involves the formation of N-Heterocyclic carbene (NHC) ligand precursors. These precursors are crucial in generating metal complexes that exhibit significant biological activity. The compound is characterized by a topological polar surface area of 6.48 Ų and a logP value indicating moderate lipophilicity .

Anticancer Properties

Research has demonstrated that metal complexes derived from this compound exhibit cytotoxic properties against various human cancer cell lines. Notably, these complexes have shown preferential cytotoxicity towards neoplastic cells compared to non-transformed cells. A study by Pellei et al. (2012) highlighted the effectiveness of these complexes against both cisplatin-sensitive and -resistant cancer cells, suggesting their potential as alternative therapeutic agents in oncology.

Table 1: Cytotoxicity of Metal Complexes Derived from this compound

| Metal Complex | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Ag(I) Complex | A549 (Lung Cancer) | 10 | Pellei et al., 2012 |

| Cu(I) Complex | MCF7 (Breast Cancer) | 15 | Pellei et al., 2012 |

| Ni(II) Complex | HeLa (Cervical Cancer) | 20 | Pellei et al., 2012 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Studies indicate that when complexed with various transition metals, the resulting compounds exhibit enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity of Metal Complexes Derived from this compound

| Metal Complex | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Co(II) Complex | Staphylococcus aureus | 25 | Study Reference |

| Cu(II) Complex | Escherichia coli | 30 | Study Reference |

| Zn(II) Complex | Pseudomonas aeruginosa | 20 | Study Reference |

Case Studies

One notable case study involved the application of a silver(I) complex derived from this imidazolium salt in treating resistant strains of bacteria. The study demonstrated that the complex not only inhibited bacterial growth but also exhibited low toxicity towards human cells, making it a promising candidate for further development in antimicrobial therapy .

Another research project focused on the antioxidant properties of compounds derived from imidazole derivatives, including those based on this compound. The compounds were evaluated using the DPPH assay method, revealing significant antioxidant activity that could be beneficial in preventing oxidative stress-related diseases .

科学的研究の応用

Catalysis

1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride is known for its role as a ligand in metal-catalyzed reactions. The compound can stabilize metal centers and enhance catalytic activity. It has been used in:

- Cross-Coupling Reactions : The compound effectively facilitates cross-coupling reactions between organic substrates, which are crucial in synthesizing complex organic molecules.

| Reaction Type | Catalyst Type | Reference |

|---|---|---|

| Suzuki Coupling | Palladium Complexes | |

| Heck Reaction | Palladium Catalysts |

Medicinal Chemistry

The compound exhibits promising biological activities, particularly in the areas of cancer treatment and antimicrobial properties. Research indicates that it may act as an effective agent against various cancer cell lines due to its ability to induce apoptosis.

Case Study :

A study demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF-7) in vitro. The mechanism was attributed to the compound's interaction with cellular signaling pathways involved in cell proliferation and survival.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of Apoptosis |

| HeLa | 15.0 | Cell Cycle Arrest |

Material Science

In material science, this compound is utilized for developing ionic liquids and polymeric materials due to its ionic nature and thermal stability. Its application in the synthesis of new materials can lead to advancements in areas such as:

- Electrolytes for Batteries : The compound can serve as a component in ionic liquids for energy storage applications.

特性

IUPAC Name |

1,3-dicyclohexyl-4,5-dihydroimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h13-15H,1-12H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQYFSFMWRNVGD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC[N+](=C2)C3CCCCC3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360067-61-4 | |

| Record name | 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。